molecular formula C16H17BrN2O4S2 B11260774 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B11260774
M. Wt: 445.4 g/mol
InChI Key: YRYVZKCCXIQREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methylsulfonyl group, and a tetrahydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the coupling reaction of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide . This reaction is carried out under mild conditions and results in the formation of the desired N-aryl sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    N-aryl Sulfonamides: Formed through coupling reactions.

    Sulfone Derivatives: Formed through oxidation of the methylsulfonyl group.

    Sulfide Derivatives: Formed through reduction of the methylsulfonyl group.

Scientific Research Applications

4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE is unique due to its complex structure, which combines multiple functional groups and a tetrahydroquinoline moiety. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C16H17BrN2O4S2

Molecular Weight

445.4 g/mol

IUPAC Name

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

InChI

InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3

InChI Key

YRYVZKCCXIQREK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.